6-(Chloromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
6-(Chloromethyl)pyridine-2-sulfonyl fluoride is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 6-position and a sulfonyl fluoride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)pyridine-2-sulfonyl fluoride typically involves the chloromethylation of pyridine-2-sulfonyl fluoride. One common method includes the reaction of pyridine-2-sulfonyl fluoride with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)pyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common due to the stability of the sulfonyl fluoride group.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.
Oxidation and reduction: Modified pyridine derivatives with altered oxidation states.
Coupling reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
6-(Chloromethyl)pyridine-2-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industrial applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)pyridine-2-sulfonyl fluoride involves the reactivity of its functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloromethyl group can also participate in nucleophilic substitution reactions, further diversifying its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
6-(Bromomethyl)pyridine-2-sulfonyl fluoride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
6-(Chloromethyl)pyridine-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
2,6-Dichloropyridine: Lacks the sulfonyl fluoride group but has two chlorine atoms on the pyridine ring.
Uniqueness
6-(Chloromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both a chloromethyl and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
6-(chloromethyl)pyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYAUKKRIHFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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